cis,cis-2,7-Nonadiene

Description

BenchChem offers high-quality cis,cis-2,7-Nonadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis,cis-2,7-Nonadiene including the price, delivery time, and more detailed information at info@benchchem.com.

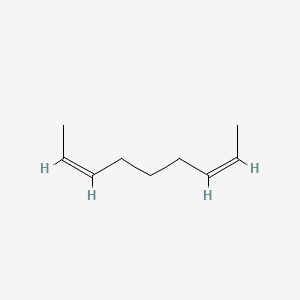

Structure

3D Structure

Properties

CAS No. |

36901-84-5 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

(2Z,7Z)-nona-2,7-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-6H,7-9H2,1-2H3/b5-3-,6-4- |

InChI Key |

MAMCJGWPGQJKLS-GLIMQPGKSA-N |

Isomeric SMILES |

C/C=C\CCC/C=C\C |

Canonical SMILES |

CC=CCCCC=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis,cis-2,7-Nonadiene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

cis,cis-2,7-Nonadiene, a nine-carbon diolefin with both double bonds in the cis configuration, presents a unique stereochemistry that influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the known and predicted physical properties of cis,cis-2,7-nonadiene, intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development. Given the scarcity of experimentally determined data for this specific isomer, this guide synthesizes computed data, information from related isomers, and established chemical principles to offer a robust profile. Emphasis is placed on the causality behind its properties and the experimental considerations for its handling and characterization.

Introduction

cis,cis-2,7-Nonadiene, with the IUPAC name (2Z,7Z)-nona-2,7-diene, is a non-conjugated diene. Its structure, characterized by two cis-double bonds separated by a flexible three-carbon methylene chain, imparts specific conformational possibilities that are critical to its reactivity and physical characteristics. This guide delves into the core physical properties, spectral characteristics, and practical considerations for handling this compound, providing a framework for its application in research and development.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's properties begins with its fundamental identifiers and structure.

| Identifier | Value | Source |

| IUPAC Name | (2Z,7Z)-nona-2,7-diene | PubChem[1] |

| Synonyms | cis,cis-2,7-Nonadiene, (Z,Z)-2,7-Nonadiene | PubChem[1] |

| CAS Number | 36901-84-5 | PubChem[1] |

| Molecular Formula | C₉H₁₆ | PubChem[1] |

| Molecular Weight | 124.22 g/mol | PubChem[1][2] |

| Canonical SMILES | C/C=C\CCC/C=C\C | PubChem[3] |

| InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-6H,7-9H2,1-2H3/b5-3-,6-4- | PubChem[1] |

| InChIKey | MAMCJGWPGQJKLS-GLIMQPGKSA-N | PubChem[1] |

graph { layout=neato; node [shape=plaintext]; edge [style=invis];// Nodes for atoms C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1,0.5!"]; C3 [label="C3", pos="2,0!"]; C4 [label="C4", pos="3,0.5!"]; C5 [label="C5", pos="4,0!"]; C6 [label="C6", pos="5,0.5!"]; C7 [label="C7", pos="6,0!"]; C8 [label="C8", pos="7,0.5!"]; C9 [label="C9", pos="8,0!"];

// Edges for bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C7 [style=double, len=1.5]; C7 -- C8 [style=solid, len=1.5]; C8 -- C9 [style=solid, len=1.5];

// Hydrogen atoms (implied) }

Figure 1. Skeletal structure of cis,cis-2,7-nonadiene.

Physicochemical Properties

Experimental data for cis,cis-2,7-nonadiene is limited. The following table includes predicted values and data from related isomers to provide an estimated profile. Researchers should exercise caution and verify these properties experimentally.

| Property | Predicted/Estimated Value | Notes and Considerations | Source |

| Boiling Point | ~140-150 °C | A predicted boiling point for the cis,trans-isomer is 149.6 ± 10.0 °C. Due to the generally lower boiling points of cis-isomers compared to their trans-counterparts because of their slightly more compact structure and lower intermolecular forces, the boiling point of the cis,cis-isomer is expected to be in a similar range, possibly slightly lower. | ChemBK[4] |

| Melting Point | Not available | The melting point is highly dependent on the crystal lattice packing. Given the bent structure of the cis,cis-isomer, it may have a lower melting point compared to more linear isomers. Experimental determination is required. | |

| Density | ~0.75 g/cm³ | A predicted density for the cis,trans-isomer is 0.755 ± 0.06 g/cm³. The density of the cis,cis-isomer is likely to be comparable. | ChemBK[4] |

| Refractive Index | Not available | The refractive index is related to the polarizability of the molecule. Experimental measurement is necessary for an accurate value. | |

| XLogP3 | 3.4 | This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar organic solvents and low solubility in water. | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | As a hydrocarbon with no heteroatoms, the topological polar surface area is zero, consistent with its nonpolar nature. | PubChem[1][2] |

Spectral Analysis: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the spin-spin coupling between protons on the double bonds and the adjacent methylene groups. Key expected signals include:

-

Olefinic Protons (C2-H, C3-H, C7-H, C8-H): These protons would appear in the downfield region, typically between 5.2 and 5.6 ppm. The coupling constants for cis-alkenes are generally in the range of 6-12 Hz.

-

Allylic Protons (C4-H₂, C6-H₂): The protons on the carbons adjacent to the double bonds would resonate around 2.0-2.3 ppm.

-

Methylene Protons (C5-H₂): The central methylene protons would likely appear as a complex multiplet around 1.3-1.5 ppm.

-

Methyl Protons (C1-H₃, C9-H₃): The terminal methyl groups would give rise to a signal in the upfield region, around 0.9-1.0 ppm, likely as a triplet coupled to the adjacent olefinic proton.

¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum of cis,cis-2,7-nonadiene is predicted to show fewer than nine signals. The molecule has a C₂ axis of symmetry passing through the C5 carbon. Therefore, we would expect to see 5 distinct signals:

-

C1 and C9: Equivalent methyl carbons.

-

C2 and C8: Equivalent olefinic carbons.

-

C3 and C7: Equivalent olefinic carbons.

-

C4 and C6: Equivalent allylic carbons.

-

C5: The unique central methylene carbon.

Quaternary carbons, which are absent in this molecule, tend to have weaker signals. The olefinic carbons would appear in the range of 120-140 ppm, while the aliphatic carbons would be found in the upfield region (10-40 ppm).

Figure 2. Predicted unique carbon environments in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of cis,cis-2,7-nonadiene would be characterized by the vibrational modes of its functional groups. Key absorption bands would include:

-

C-H Stretch (sp² hybridized): A weak to medium band appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹), characteristic of the C-H bonds on the double bonds.

-

C-H Stretch (sp³ hybridized): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene groups.

-

C=C Stretch: A weak to medium absorption band around 1650-1660 cm⁻¹. The intensity of this peak for a cis-disubstituted alkene can be variable.

-

C-H Bend (cis-alkene): A characteristic strong and broad band in the fingerprint region, typically around 675-730 cm⁻¹, which is a key diagnostic peak for the cis configuration of the double bonds.

Synthesis and Purification Considerations

The synthesis of specific alkene isomers like cis,cis-2,7-nonadiene often presents challenges in controlling stereoselectivity.

Synthetic Pathways

While a specific, optimized synthesis for pure cis,cis-2,7-nonadiene is not widely documented, plausible synthetic routes could involve:

-

Wittig Reaction: The use of a stabilized ylide could favor the formation of the cis-alkene. A double Wittig reaction on a suitable dialdehyde could be a potential, albeit challenging, approach.

-

Alkyne Partial Reduction: The stereoselective reduction of a corresponding nona-2,7-diyne using Lindlar's catalyst (poisoned palladium catalyst) is a classic method for the synthesis of cis-alkenes. This would likely be the most reliable method for achieving high cis-selectivity.

Purification Methodologies

The synthesis of cis,cis-2,7-nonadiene is likely to yield a mixture of stereoisomers (cis,cis; cis,trans; trans,trans). The separation of these isomers is crucial for obtaining a pure sample for accurate physical property determination and for its use in stereospecific reactions.

Experimental Protocol: Isomer Separation by Column Chromatography

-

Stationary Phase Selection: Silica gel is a common choice for the separation of nonpolar compounds like dienes.

-

Mobile Phase Optimization: A nonpolar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate in a low percentage (e.g., 99:1 hexane:ether), should be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation of the isomers. Generally, the trans-isomers are less polar and will elute before the cis-isomers.

-

Column Packing and Elution: The column should be carefully packed to avoid air bubbles and channeling. The sample is loaded onto the column and eluted with the optimized solvent system. Fractions are collected and analyzed by TLC or GC to identify the pure fractions of the desired cis,cis-2,7-nonadiene.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.

Figure 3. General workflow for the purification of cis,cis-2,7-nonadiene.

Safety and Handling

-

Flammability: As a low molecular weight hydrocarbon, it is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.

-

Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a chemical fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion and Future Directions

cis,cis-2,7-Nonadiene remains a compound for which a comprehensive set of experimentally verified physical properties is lacking. This guide has provided a detailed overview based on theoretical predictions and data from related compounds. For researchers and professionals in drug development and materials science, the unique stereochemistry of this molecule may offer novel synthetic opportunities. However, the immediate and critical next step is the experimental determination and publication of its fundamental physical properties, including boiling point, melting point, density, refractive index, and full spectral characterization. Such data will be invaluable for validating computational models and enabling the broader application of this intriguing molecule.

References

-

PubChem. (n.d.). cis,cis-2,7-Nonadiene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 2,7-Nonadiene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

ChemBK. (n.d.). CIS,TRANS-2,7-NONADIENE. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Nona-2,7-diene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Compound Summary for CID 142113, Nona-2,7-diene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Advanced Structural and Synthetic Profiling of cis,cis-2,7-Nonadiene

Executive Summary

In the realm of synthetic chemistry and drug development, skipped dienes—molecules containing methylene-interrupted double bonds—serve as critical structural motifs. cis,cis-2,7-nonadiene , formally recognized by its IUPAC nomenclature as (2Z,7Z)-nona-2,7-diene , is a highly reactive, stereospecific 9-carbon diene. This whitepaper provides a comprehensive technical guide on its structural chemistry, physicochemical properties, and a field-proven, self-validating protocol for its stereoselective synthesis.

For researchers developing lipid nanoparticles (LNPs), synthetic pheromones, or complex macrocyclic drugs, mastering the synthesis and analytical validation of this specific Z,Z-isomer is foundational to preventing downstream stereochemical failures.

Structural Chemistry & IUPAC Nomenclature

The structural integrity of (2Z,7Z)-nona-2,7-diene dictates its biological and chemical reactivity.

-

Chain and Unsaturation: The root "nona" indicates a nine-carbon aliphatic backbone. The "2,7-diene" suffix denotes two double bonds originating at the C2 and C7 positions.

-

Stereochemistry (Z vs. E): According to the Cahn-Ingold-Prelog (CIP) priority rules, the highest priority groups attached to the alkene carbons are on the same side of the double bond. The Z (Zusammen) configuration corresponds to the cis geometry.

-

Structural Formula:

The cis double bonds introduce a rigid "kink" into the carbon chain. In chemical biology, this specific geometry mimics the fluidity-enhancing properties of polyunsaturated fatty acids (PUFAs), making it an excellent precursor for synthetic lipid tails in liposomal formulations.

Physicochemical Data Profile

To ensure accurate stoichiometric calculations and phase-behavior modeling, the following quantitative data must be utilized. Data is aggregated from [1] and the [2].

| Property | Value | Analytical Significance |

| IUPAC Name | (2Z,7Z)-nona-2,7-diene | Standardized nomenclature for literature retrieval. |

| Molecular Formula | C₉H₁₆ | Baseline for mass spectrometry (MS) validation. |

| Molecular Weight | 124.22 g/mol | Required for precise molarity calculations. |

| CAS Registry Number | 36901-84-5 | Primary identifier for reagent procurement. |

| InChIKey | MAMCJGWPGQJKLS-GLIMQPGKSA-N | Ensures exact stereoisomer matching in databases. |

| XLogP3 (Lipophilicity) | 3.4 | Indicates high hydrophobicity; requires non-polar solvents. |

Synthetic Methodology: The Self-Validating Protocol

The Causality of the Lindlar Catalyst

We utilize Lindlar's catalyst (5% Palladium on calcium carbonate, poisoned with lead acetate) alongside synthetic quinoline.

-

Why Palladium? Palladium adsorbs hydrogen gas and the alkyne, facilitating a concerted syn-addition of hydrogen atoms. This geometric constraint forces the resulting alkene exclusively into the cis (Z) configuration.

-

Why Lead Acetate and Quinoline? Palladium alone is too reactive and would rapidly reduce the diene to nonane. Lead acetate deactivates the most reactive catalytic sites. Quinoline acts as a competitive inhibitor, occupying the catalyst surface the moment the alkyne is reduced to an alkene, strictly preventing both over-reduction and cis-to-trans isomerization.

Step-by-Step Experimental Workflow

-

Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of [3] in 25 mL of anhydrous hexane.

-

Catalyst Loading: Add 0.05 equivalents of Lindlar catalyst and 0.1 equivalents of freshly distilled quinoline.

-

Atmospheric Exchange: Evacuate the flask and backfill with H₂ gas three times to ensure a pure hydrogen atmosphere.

-

Hydrogenation: Stir the suspension vigorously at room temperature under 1 atm of H₂ (using a balloon).

-

Volumetric Monitoring (Critical): Monitor the reaction via a gas burette. Terminate the reaction immediately upon the consumption of exactly 20.0 mmol (2 equivalents) of H₂ gas.

-

Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with 1M HCl to remove quinoline, followed by brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Analytical Characterization: A Closed-Loop Verification

A protocol is only as good as its validation. To confirm the absolute stereopurity of the (2Z,7Z) geometry, the following self-validating analytical suite must be executed:

-

¹H NMR Spectroscopy (Stereochemical Proof): The vinylic protons will appear as a multiplet around 5.3–5.5 ppm. The causality of the Karplus equation dictates that the scalar coupling constant (

) for a cis double bond will be 10–12 Hz . If a coupling constant of 15–18 Hz is observed, trans (E) isomerization has occurred, and the batch must be rejected. -

FT-IR Spectroscopy (Geometric Proof): Scan the product for a strong absorption band at 700–730 cm⁻¹ , which is the characteristic out-of-plane C-H bending mode for cis-alkenes. The absence of a peak at 960–980 cm⁻¹ validates the complete absence of the trans isomer. Furthermore, the complete disappearance of the C≡C stretch (~2100 cm⁻¹) confirms full conversion of the starting material.

-

GC-MS (Mass Proof): Gas chromatography coupled with mass spectrometry should yield a single sharp peak (indicating high purity) with a molecular ion (

) at m/z 124.2[2].

Workflow Visualization

The following diagram maps the logical progression from starting material through the stereoselective reaction mechanics, culminating in the self-validating analytical suite.

Workflow for the stereoselective synthesis and validation of (2Z,7Z)-nona-2,7-diene.

Applications in Drug Development

For drug development professionals, (2Z,7Z)-nona-2,7-diene is not just a chemical; it is a functional building block:

-

Lipid Nanoparticle (LNP) Engineering: The molecule is utilized in cross-metathesis reactions to synthesize ionizable lipids. The cis,cis geometry prevents tight lipid packing, which is a mechanistic requirement for the endosomal escape of mRNA payloads in modern vaccines.

-

Macrocyclic Drug Synthesis: It acts as a flexible, non-polar tether in ring-closing metathesis (RCM) workflows, allowing researchers to lock peptides into bioactive, protease-resistant macrocyclic conformations.

References

-

PubChem , National Center for Biotechnology Information. cis,cis-2,7-Nonadiene | C9H16 | CID 5365754. Retrieved from:[Link]

-

NIST Chemistry WebBook , National Institute of Standards and Technology. cis,cis-2,7-Nonadiene. SRD 69. Retrieved from:[Link]

-

PubChem , National Center for Biotechnology Information. 2,7-Nonadiyne | C9H12 | CID 520534. Retrieved from:[Link]

Sources

cis,cis-2,7-Nonadiene: Chemical Architecture, Natural Occurrence, and Synthetic Evolution

Topic: Discovery and Historical Synthesis of cis,cis-2,7-Nonadiene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-2,7-Nonadiene (CAS: 36901-84-5), also designated as (2Z,7Z)-nona-2,7-diene, is a skipped distal diene characterized by a distinct "green, gassy" odor profile. While historically overshadowed by its isomer 2,6-nonadienal (violet leaf aldehyde), 2,7-nonadiene has emerged as a critical semiochemical. It functions as a specific volatile organic compound (VOC) marker in hypovirus-infected fungi (Cryphonectria parasitica) and a major constituent in the essential oil of Curcuma zedoaria leaves. This guide details the structural elucidation, biological significance, and the evolution of synthetic methodologies—from classical alkyne reductions to stereoselective Wittig olefinations—required to access this specific geometric isomer.

Chemical Identity & Significance

| Property | Specification |

| IUPAC Name | (2Z,7Z)-Nona-2,7-diene |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Stereochemistry | Z,Z (cis,cis) at C2 and C7 positions |

| Odor Profile | Green, Gassy, Solvent-like |

| Key Natural Sources | Curcuma zedoaria (10.3% in MeOH extract), Cryphonectria parasitica (Hypovirus-infected) |

Biological Context

The molecule's significance lies in its role as a signaling marker. In the chestnut blight fungus Cryphonectria parasitica, the production of cis,cis-2,7-nonadiene is upregulated specifically when the fungus is infected by the CHV1 hypovirus, suggesting a role in inter-organismal communication or metabolic stress response [1]. Furthermore, its high concentration in Curcuma zedoaria (White Turmeric) leaves suggests potential pharmacological applications, distinct from the rhizome-derived curcuminoids [2].

Synthetic Evolution: From Alkynes to Ylides

The synthesis of cis,cis-2,7-nonadiene presents a classic stereochemical challenge: installing two cis double bonds separated by a saturated three-carbon spacer (C4-C5-C6).

Route A: The Classical Alkyne Reduction (Linear Assembly)

Early synthetic strategies relied on the construction of the carbon skeleton via alkyne alkylation, followed by stereoselective reduction.

-

Mechanism : Nucleophilic attack of propynyl anions on 1,3-dihalopropanes.

-

Stereocontrol : Lindlar hydrogenation (H₂/Pd-CaCO₃/Pb) guarantees Z-selectivity.

-

Limitation : Handling of gaseous propyne and multi-step purification.

Route B: The Double Wittig Olefination (Convergent)

The most efficient laboratory route utilizes the symmetry of the central glutaraldehyde (pentanedial) core. By reacting this C5 dialdehyde with two equivalents of an ethyl phosphorous ylide, the C9 skeleton is assembled in a single step.

-

Mechanism : Double Wittig reaction.

-

Stereocontrol : The use of "salt-free" conditions (generating the ylide with sodium amide or KHMDS and filtering lithium salts if present) promotes the formation of the oxaphosphetane intermediate that leads to the Z-alkene.

-

Advantage : Convergent synthesis from readily available precursors.

Detailed Experimental Protocol: The Double Wittig Approach

This protocol describes the synthesis of cis,cis-2,7-nonadiene via the Wittig reaction of glutaraldehyde with ethyltriphenylphosphonium bromide.

Phase 1: Reagent Preparation

-

Precursor : Ethyltriphenylphosphonium bromide (EtPPh₃Br).

-

Base : Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF.

-

Substrate : Glutaraldehyde (freshly distilled or high-purity grade).

-

Solvent : Anhydrous Tetrahydrofuran (THF).

Phase 2: Reaction Workflow

-

Ylide Generation :

-

To a flame-dried round-bottom flask under Argon, add EtPPh₃Br (2.2 equiv).

-

Suspend in anhydrous THF and cool to -78°C.

-

Add NaHMDS (2.1 equiv) dropwise. The solution will turn deep orange/red, indicating the formation of the unstabilized ylide.

-

Critical Step: Allow the mixture to warm to 0°C for 30 minutes to ensure complete deprotonation, then cool back to -78°C.

-

-

Double Olefination :

-

Dissolve Glutaraldehyde (1.0 equiv) in a minimum amount of anhydrous THF.

-

Add the aldehyde solution slowly to the ylide at -78°C.

-

Mechanistic Note: Low temperature favors the kinetic formation of the cis-oxaphosphetane.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Quench and Workup :

-

Quench with saturated NH₄Cl solution.

-

Extract with pentane (to avoid losing the volatile product).

-

Wash organics with brine, dry over MgSO₄, and concentrate carefully (do not use high vacuum due to volatility).

-

-

Purification :

-

Purify via flash column chromatography on silica gel (100% Pentane).

-

Validation: Check fractions via GC-MS. The Z,Z isomer typically elutes slightly earlier than E,Z or E,E isomers on non-polar columns.

-

Phase 3: Data Validation

| Parameter | Expected Result | Note |

| GC-MS (EI) | m/z = 124 [M]+, 95 [M-C2H5]+ | Characteristic loss of ethyl group |

| ¹H NMR | δ 5.3-5.5 (m, 4H, vinylic) | Multiplet indicates Z geometry |

| ¹³C NMR | ~124 ppm, ~131 ppm (alkene carbons) | Distinct from E isomers |

Mechanistic Visualization

The following diagram illustrates the convergent Double Wittig pathway, highlighting the critical Schlosser-type conditions required to secure the cis,cis geometry.

Caption: Convergent synthesis of cis,cis-2,7-nonadiene via double Wittig olefination of glutaraldehyde.

Comparison of Methodologies

| Feature | Route A: Alkyne Reduction | Route B: Double Wittig |

| Precursors | 1,3-Dibromopropane + Propyne | Glutaraldehyde + Ethyl Phosphonium Salt |

| Step Count | 3 (Alkylation x2, Reduction) | 1 (Convergent) |

| Stereoselectivity | Very High (>98% Z) via Lindlar | High (~90-95% Z) via Salt-Free Wittig |

| Atom Economy | High | Low (Loss of Ph₃PO) |

| Scalability | Difficult (Gaseous reagents) | Excellent (Solid reagents) |

References

- Lübeck, M., & Stephensen Lübeck, P. (2023). *Fungal fermentation for food protein production in upcycled agro-industrial side-

Comprehensive Spectroscopic Profiling of cis,cis-2,7-Nonadiene: An In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of volatile organic compounds not merely as a data collection exercise, but as the construction of a self-validating logical framework. cis,cis-2,7-Nonadiene (CAS: 36901-84-5) is a highly specific diene frequently identified in complex biological matrices, ranging from fungal fermentation volatiles to plant extracts like Curcuma zedoaria[1].

Characterizing this molecule requires triangulating data across Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Because the molecule contains two cis (Z) double bonds separated by a saturated propyl chain, it exhibits a time-averaged pseudo-symmetry. This guide details the exact methodologies, the physical causality behind the spectroscopic signatures, and the closed-loop verification system required to definitively prove its structure.

Experimental Workflows and Self-Validating Protocols

A robust analytical workflow must be self-validating. In our protocol, the cis-geometry is first hypothesized via the IR out-of-plane bending mode. This hypothesis is subsequently validated by the

Integrated multi-spectral workflow for structural validation of cis,cis-2,7-nonadiene.

Step-by-Step Methodologies

-

NMR Preparation & Acquisition: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). CDCl -

IR Preparation & Acquisition: Utilize Attenuated Total Reflectance (ATR) FTIR. Apply 1-2 drops of the neat liquid directly onto the diamond crystal. ATR is chosen over transmission cells to prevent solvent masking in the critical fingerprint region (600-900 cm

). Acquire 32 scans from 4000 to 400 cm -

MS Preparation & Acquisition: Dilute the sample 1:1000 in HPLC-grade hexane. Inject 1

L into a Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer (GC-EI-MS). The ionization energy must be strictly maintained at 70 eV. This specific energy level is the universal standard because it imparts enough internal energy to induce reproducible fragmentation pathways that can be cross-referenced against the NIST mass spectral library[3].

Nuclear Magnetic Resonance (NMR) Signatures

The symmetry of cis,cis-2,7-nonadiene reduces the expected number of NMR signals. The molecule possesses five distinct carbon environments: C1/C9 (terminal methyls), C2/C8 (internal olefins), C3/C7 (external olefins), C4/C6 (allylic methylenes), and C5 (central methylene).

H NMR Analysis

The terminal methyl groups (C1, C9) appear around 1.6 ppm. Because they are coupled to the adjacent olefinic proton (

C NMR Analysis and the Gamma-Gauche Effect

The

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides orthogonal validation of the functional groups and stereochemistry.

-

C=C Stretch: The C=C stretching vibration occurs at ~1655 cm

. Because the molecule is highly pseudo-symmetric, the change in the dipole moment during this vibration is minimal, resulting in a notably weak absorption band. -

C-H Stretches: The sp

hybridized C-H stretch appears just above 3000 cm -

Out-of-Plane Bending: The most diagnostic feature is the strong, sharp band at ~720 cm

. The cis geometry restricts the out-of-plane C-H bending modes, forcing them to occur synchronously. This concentrates the vibrational energy into a single, highly intense peak, which serves as the primary IR marker for cis-alkenes.

Electron Ionization Mass Spectrometry (EI-MS)

Upon bombardment with 70 eV electrons, the molecule forms a radical cation [M]

Primary electron ionization (EI) mass spectrometry fragmentation pathways for m/z 124.

Fragmentation Causality:

The most favored pathway is allylic cleavage . Cleavage of the C3-C4 (or C6-C7) bond results in the loss of an allyl radical (C

Consolidated Spectroscopic Data Tables

Table 1:

| Position | Carbon Type | Multiplicity / Notes | ||

| C1, C9 | -CH | 1.58 - 1.65 | ~13.0 | Multiplet (upfield shifted via gamma-effect) |

| C2, C8 | =CH- | 5.35 - 5.48 | ~124.5 | Multiplet (coupled to C1/C9 and C3/C7) |

| C3, C7 | =CH- | 5.35 - 5.48 | ~130.2 | Multiplet (coupled to C4/C6 and C2/C8) |

| C4, C6 | -CH | 2.00 - 2.08 | ~27.5 | Multiplet |

| C5 | -CH | 1.35 - 1.45 | ~29.2 | Multiplet |

Table 2: Key Infrared (ATR-FTIR) Absorptions

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Significance |

| 3010 | Medium | sp | Confirms presence of alkene |

| 2850 - 2960 | Strong | sp | Aliphatic backbone |

| 1655 | Weak | C=C stretch | Weak due to pseudo-symmetry |

| 720 | Strong | out-of-plane C-H bend | Definitive proof of cis-alkene geometry |

Table 3: Primary EI-MS Fragmentation Peaks (70 eV)

| m/z Ratio | Relative Abundance | Ion / Fragment Lost | Structural Rationale |

| 124 | Low | [M] | Molecular Ion |

| 109 | Low-Med | [M - CH | Alpha cleavage of terminal methyl |

| 83 | High | [M - C | Allylic cleavage (highly favored) |

| 67 | High | [C | Diene fragmentation |

| 55 | Base Peak | [C | Secondary fragmentation / stability |

References

- chemcd.com - 36901-84-5 | CIS,CIS-2,7-NONADIENE - ChemCD.

- ResearchGate - Quantitative GC-MS and HPLC Profiling of n-hexane and Methanol Extracts from Curcuma zedoaria Leaves for Biomedical Applications.

- MDPI - Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study.

- NIST WebBook - cis,cis-2,7-Nonadiene - the NIST WebBook - National Institute of Standards and Technology.

- UT Dallas - Nuclear Magnetic Resonance (NMR) - Unique Features of 13C NMR Relative to 1H NMR.

- CORE - Fungal fermentation for food protein production in upcycled agro-industrial side-streams.

Sources

Technical Monograph: cis,cis-2,7-Nonadiene as a Natural Product Constituent

Classification: Bioactive Volatile Organic Compound (VOC) Primary Domain: Phytochemistry & Chemical Ecology Document ID: NND-27-ISO-2026

Executive Summary: The Structural Anomaly

In the landscape of volatile natural products, nonadienes are typically associated with the "green" notes of the 1,4-pentadiene system (e.g., cis,cis-2,6-nonadienal or "cucumber aldehyde"). cis,cis-2,7-Nonadiene (hereafter 2,7-NND ) represents a distinct and often overlooked structural isomer characterized by a 1,6-diene motif .

Unlike its methylene-interrupted counterparts (1,4-dienes) which possess a reactive bis-allylic carbon prone to rapid autoxidation, 2,7-NND features a trimethylene spacer (

This guide analyzes 2,7-NND not merely as an isomer, but as a specific biomarker found in Curcuma zedoaria (White Turmeric) and fungal signaling pathways, offering protocols for its isolation and differentiation from common co-eluting interferences.

Chemical Identity & Structural Logic

The Stability Paradox

To understand the biological persistence of 2,7-NND, one must contrast it with the more common 2,6-nonadiene system.

| Feature | cis,cis-2,6-Nonadiene System | cis,cis-2,7-Nonadiene (Target) |

| Diene Class | 1,4-Diene (Skipped) | 1,6-Diene (Isolated) |

| Spacer | Single Methylene ( | Trimethylene ( |

| Reactivity | High (Bis-allylic H abstraction) | Moderate (Mono-allylic H only) |

| Oxidation Risk | Rapid peroxidation | Enhanced stability |

| Natural Abundance | High (Cucumber, Violet leaf) | Niche (Curcuma, Fungal VOCs) |

Expert Insight: The absence of a bis-allylic position in 2,7-NND means it does not readily undergo the radical rearrangement typical of PUFA degradation. When detecting this compound, researchers can rule out immediate oxidative artifact formation during extraction, a common plague in 2,6-isomer analysis.

Natural Occurrence & Biological Context[1][2][3][4]

Recent high-resolution profiling has elevated 2,7-NND from a chemical curiosity to a significant bioactive constituent.

Curcuma zedoaria (White Turmeric)

In a landmark profiling of Curcuma zedoaria leaves, 2,7-NND was identified as a major constituent, comprising approximately 10.3% of the methanol extract [1].[1] This high abundance in the polar extract (vs. n-hexane) suggests it may be glycosidically bound or associated with polar cellular matrices in the plant tissue, releasing upon methanolic lysis.

Fungal Signaling (Cryphonectria parasitica)

2,7-NND functions as a semiochemical in fungal interactions. Research on the chestnut blight fungus Cryphonectria parasitica indicates that 2,7-NND production is modulated by hypovirus infection (CHV1). It appears as a specific VOC in virus-infected strains (hypovirulent), suggesting it plays a role in the "virome" signaling or altered lipid metabolism of the host fungus [2].

Decomposition Volatiles

Trace amounts of 2,7-NND have been cataloged in the volatilome of human decomposition fluid. In this context, it likely arises from the random cleavage of longer-chain unsaturated fatty acids (e.g., oleic or linoleic acid chains) where enzymatic specificity is lost to microbial consortia [3].

Biosynthetic Hypothesis

Unlike 2,6-nonadienal, which is a direct cleavage product of linolenic acid via Hydroperoxide Lyase (HPL), 2,7-NND requires a different mechanistic origin due to the C4-C5-C6 saturation.

Proposed Pathway:

-

Elongation/Desaturation: Originating from a C10 precursor (like a monoterpene derivative) followed by decarboxylation.

-

Selective Cleavage: Oxidative cleavage of a

unsaturated fatty acid at specific positions that preserve the saturated spacer.

Figure 1: Hypothetical biosynthetic divergence. 2,7-NND likely bypasses the standard LOX/HPL cascade that produces 2,6-isomers.

Isolation & Identification Protocol

Directive: This protocol prioritizes the separation of 2,7-NND from the ubiquitous 2,6-isomer.

Extraction Methodology

Based on the Curcuma yield data, solvent polarity is critical.[2]

-

Tissue Preparation: Flash-freeze fresh leaves (C. zedoaria) in liquid nitrogen. Grind to fine powder.

-

Solvent Selection: Use Methanol (MeOH) (HPLC grade).

-

Why: n-Hexane extracts yield significantly lower amounts (3.5% total yield vs 15.5% for MeOH) [1].[2] 2,7-NND appears to co-extract better with the polar matrix components in this specific plant matrix.

-

-

Extraction: Sonication-assisted extraction (40 kHz, 25°C, 30 min).

-

Concentration: Rotary evaporation at reduced pressure (keep bath < 35°C to prevent volatilization of the C9 target).

Analytical Validation (GC-MS)

Standard non-polar columns (DB-5/HP-5) often fail to resolve 2,6 and 2,7 isomers effectively. A polar column is recommended for definitive separation.

Instrument Parameters:

-

Column: DB-WAX or HP-INNOWax (PEG phase), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 40°C (2 min)

5°C/min -

MS Source: 70 eV EI.

Identification Criteria (Self-Validating):

-

Retention Index (RI): Calculate Kovats RI. 2,7-NND typically elutes after 2,6-nonadiene on polar phases due to conformational interaction with the PEG phase.

-

Mass Spectrum:

-

Molecular Ion:

124 ( -

Base Peak: Look for fragmentation patterns distinct from the 2,6-isomer. The 2,6-isomer often shows a dominant fragment at

41 or 69. 2,7-NND will show fragments consistent with terminal allyl cleavage (

-

Figure 2: Analytical workflow for the isolation and discrimination of 2,7-NND.

References

-

Allaq, A., et al. (2025).[2] "Quantitative GC-MS and HPLC Profiling of n-hexane and Methanol Extracts from Curcuma zedoaria Leaves." International Journal of Advanced Life Science Research, 8(3), 165-177.[1][2]

-

Lübeck, M., & Stephensen Lübeck, P. (2023).[3] "Fungal fermentation for food protein production in upcycled agro-industrial side-streams." 16th European Conference on Fungal Genetics.

-

Forbes, S. L., et al. (2016). "The validation of human decomposition fluid as a cadaver-detection dog training aid." University of Technology Sydney.

-

PubChem. (n.d.). "cis,cis-2,7-Nonadiene Compound Summary." National Library of Medicine.

Sources

Technical Guide: Thermal Stability & Decomposition of cis,cis-2,7-Nonadiene

The following technical guide details the thermal stability, decomposition pathways, and handling protocols for (2Z,7Z)-nona-2,7-diene (commonly cis,cis-2,7-nonadiene).

This guide addresses the specific needs of drug development and synthetic chemistry professionals, focusing on the molecule's behavior as a 1,6-diene system. Unlike 1,4-dienes (skipped dienes) prone to rapid auto-oxidation, or 1,5-dienes prone to Cope rearrangements, the 1,6-diene motif of 2,7-nonadiene exhibits a distinct thermal instability profile driven by the Intramolecular Alder-Ene Reaction .

Executive Technical Summary

Compound: cis,cis-2,7-Nonadiene

CAS: 36901-84-5

Molecular Formula: C

cis,cis-2,7-Nonadiene is thermodynamically unstable relative to its cyclic isomers and conjugated acyclic isomers. Its thermal decomposition is not a chaotic breakdown but a structured transformation dominated by pericyclic rearrangement at moderate temperatures and homolytic cracking at high temperatures.

Critical Stability Thresholds

| Temperature Zone | Dominant Phenomenon | Mechanistic Driver |

| < 25°C (Storage) | Slow Oxidation | Radical chain mechanism (peroxide formation) at allylic sites. |

| 150°C – 250°C | Isomerization (Major) | Intramolecular Ene Reaction (formation of alkyl-cyclopentenes). |

| > 400°C | Pyrolysis/Cracking | Homolytic C-C bond cleavage (retro-ene, radical fragmentation). |

Mechanistic Decomposition Pathways

A. Primary Thermal Pathway: Intramolecular Ene Cyclization

At elevated temperatures (process conditions >150°C), the primary "decomposition" is actually a conversion into cyclic isomers. As a 1,6-diene, cis,cis-2,7-nonadiene is structurally pre-disposed to form 5-membered rings via the Alder-Ene reaction .

-

The Ene Component: One double bond (e.g., C2=C3) acts as the hydrogen donor (from the allylic C1 methyl or C4 methylene).

-

The Enophile: The distal double bond (C7=C8) accepts the hydrogen.

-

Outcome: Formation of 1,2-disubstituted cyclopentanes (e.g., 1-ethyl-2-vinylcyclopentane derivatives).

Why cis,cis matters: The cis geometry facilitates the coiled transition state required for the orbital overlap between the HOMO of the ene and the LUMO of the enophile, lowering the activation energy compared to trans isomers.

B. Secondary Pathway: Radical Oxidation (Storage Instability)

Even at ambient temperatures, the molecule is susceptible to auto-oxidation.

-

Locus of Attack: The C4, C5, and C6 positions are isolated, but C4 and C6 are allylic.

-

Mechanism: Abstraction of allylic H

Allylic radical

Visualization of Signaling & Reaction Pathways

The following diagram illustrates the bifurcation of thermal stress responses: the concerted pericyclic rearrangement (Ene reaction) versus the radical-mediated oxidative degradation.

Figure 1: Bifurcation of cis,cis-2,7-nonadiene degradation pathways based on thermal vs. oxidative stress.

Experimental Protocols for Stability Assessment

For researchers utilizing cis,cis-2,7-nonadiene as a reagent or intermediate, the following self-validating protocols ensure integrity.

Protocol A: Accelerated Thermal Stability Testing (Isomerization Check)

Objective: Determine the onset temperature of Ene-cyclization.

-

Preparation:

-

Prepare a 10 mM solution of cis,cis-2,7-nonadiene in a high-boiling deuterated solvent (e.g., Toluene-

or Mesitylene- -

Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative integration.

-

-

Execution:

-

Seal samples in heavy-walled NMR tubes under Argon (degassing is critical to prevent oxidation interference).

-

Heat samples in a temperature-controlled oil bath at 25°C intervals (100°C, 125°C, 150°C, 175°C) for 4 hours each.

-

-

Analysis (H-NMR):

-

Monitor: Disappearance of olefinic protons (5.3–5.5 ppm).

-

Detect: Appearance of cyclopentyl ring protons (1.5–2.0 ppm multiplet shifts) and new terminal vinyl protons if the ene reaction shifts the double bond.

-

-

Validation:

-

The mass balance must remain >95%. If mass loss occurs, check for polymerization (broadening of peaks) or leakages.

-

Protocol B: Oxidative Stability Monitoring (Peroxide Value)

Objective: Quantify pre-decomposition oxidative damage.

-

Reagent: Prepare a ferrous oxidation-xylenol orange (FOX) reagent.

-

Sampling: Dissolve 50 µL of cis,cis-2,7-nonadiene in 950 µL methanol/DCM (1:1).

-

Reaction: Add 100 µL of sample to 900 µL FOX reagent. Incubate 30 mins at RT.

-

Readout: Measure absorbance at 560 nm.

-

Threshold: An absorbance corresponding to >5 meq O

/kg indicates significant auto-oxidation; purification (silica plug filtration) is required before thermal use.

-

Quantitative Data Summary

The following table summarizes the expected physical and reactivity profile derived from 1,6-diene mechanistic principles.

| Parameter | Value / Characteristic | Notes |

| Boiling Point | ~140–150°C (Est.) | Based on C9 diene isomers; vacuum distillation recommended. |

| Flash Point | ~35–40°C | Flammable liquid; handle with static precautions. |

| Thermal Limit (T | ~160°C | Onset of significant Ene cyclization (1% conversion/hour). |

| Oxidation Susceptibility | High | Allylic C-H BDE ~88 kcal/mol. Requires antioxidant (BHT) for storage. |

| Major Degradant | 1-ethyl-2-methyl-cyclopentene isomers | Formed via Type I Intramolecular Ene reaction. |

Storage & Handling Recommendations

To maintain the "cis,cis" integrity and prevent degradation:

-

Inert Atmosphere: Strictly store under Nitrogen or Argon.

-

Temperature: Store at -20°C. The Arrhenius rate for the Ene reaction is negligible at this temperature.

-

Stabilizers: If downstream chemistry permits, add 100-500 ppm BHT (Butylated hydroxytoluene) to scavenge radical initiators.

-

Distillation: Do not distill at atmospheric pressure. The pot temperature will exceed the isomerization threshold. Use high vacuum (<5 mmHg) to keep pot temperature below 60°C.

References

-

PubChem. (n.d.).[1] cis,cis-2,7-Nonadiene Compound Summary. National Library of Medicine. Retrieved from [Link]

- Oppolzer, W., & Snieckus, V. (1978). Intramolecular Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition.

- Taber, D. F. (1984). Intramolecular Diels-Alder and Alder Ene Reactions. Springer-Verlag. (Detailed kinetics of diene thermal rearrangements).

-

NIST Chemistry WebBook. (n.d.). 2,7-Nonadiene Data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Solubility Profile and Physicochemical Characterization of cis,cis-2,7-Nonadiene

[1][2]

Executive Summary

cis,cis-2,7-Nonadiene (CAS 36901-84-5) is a C9 unconjugated diene characterized by high lipophilicity (LogP ~3.[1][2][3][4]4) and significant volatility.[2] Primarily utilized as a stereospecific intermediate in the synthesis of insect pheromones and "green" fragrance compounds (e.g., nonadienals), its solubility profile is governed strictly by hydrophobic Van der Waals interactions.

This guide provides a definitive technical analysis of its solubility across solvent classes, establishing that while it is miscible with non-polar organic solvents, it presents specific challenges in polar protic media.[1] For accurate quantification in solubility studies, Gas Chromatography with Flame Ionization Detection (GC-FID) is the required standard due to the molecule's lack of a UV-active chromophore.[2]

Physicochemical Profile & Mechanism of Solvation

Understanding the solubility of cis,cis-2,7-nonadiene requires analyzing its molecular structure.[1][2] Unlike conjugated dienes, the double bonds at positions 2 and 7 are isolated. This results in a molecule that behaves rheologically and thermodynamically like a mono-unsaturated fatty chain—highly flexible, non-polar, and hydrophobic.[1]

Key Physical Properties

| Property | Value | Context |

| Molecular Formula | C | Hydrocarbon (Alkadien) |

| Molecular Weight | 124.22 g/mol | Volatile liquid |

| Boiling Point | ~149–150 °C (Atmospheric)* | Note: Literature values of ~83 °C often refer to reduced pressure (e.g., 20 mmHg).[2][3][5] |

| Density | 0.75 – 0.81 g/mL | Less dense than water; forms upper layer.[2] |

| LogP (Predicted) | 3.4 ± 0.2 | Highly lipophilic; partitions strongly into organic phases.[2] |

| Water Solubility | < 10 mg/L (Insoluble) | Driven by the hydrophobic effect. |

Solvation Mechanism

The dissolution of cis,cis-2,7-nonadiene is entropically driven in non-polar solvents.[1][2] The solute-solvent interactions are almost exclusively London Dispersion Forces.[1][2] In polar solvents like water or methanol, the energy penalty required to disrupt the solvent's hydrogen-bonding network is not compensated by the weak dispersion forces offered by the diene, leading to phase separation.

Solubility in Organic Solvents[6][7][8][9]

The following categorization guides solvent selection for synthesis, extraction, and purification.

Class I: Non-Polar & Low Polarity Solvents (The "Ideal" Media)

cis,cis-2,7-Nonadiene is miscible (soluble in all proportions) in these solvents.[1] They are the primary choices for reaction media and extraction.[2]

-

Hexane / Heptane: Excellent.[1][2] Used for partitioning the diene from aqueous reaction quenches.[2]

-

Toluene / Benzene: Miscible.[1][2] Often used when higher reaction temperatures (>80 °C) are required.

-

Diethyl Ether: Miscible.[1][2] Standard solvent for isolation; however, care must be taken during evaporation due to the diene's volatility.

Class II: Polar Aprotic Solvents (Reactive Media)

These solvents dissolve the diene well but introduce polarity that may affect downstream workups.[2]

-

Tetrahydrofuran (THF): High solubility.[2][6] Preferred for organometallic coupling reactions (e.g., Grignard reactions) involving the diene.

-

Dichloromethane (DCM): High solubility.[2] Excellent for transport and chromatography, though the density difference (DCM > water) changes extraction logistics.

-

Dimethyl Sulfoxide (DMSO): Variable/Good. While C9 hydrocarbons are generally soluble in DMSO, they may not be miscible in all proportions. For biological assays, a stock solution of 10–50 mM in DMSO is stable and clear.

Class III: Polar Protic Solvents (The "Challenging" Media)

-

Ethanol: Soluble. The ethyl chain provides enough lipophilic character to solubilize the diene at most concentrations.[2]

-

Methanol: Sparingly Soluble / Immiscible. At high concentrations, phase separation is likely.[1] Methanol is a poor solvent for single-phase reactions involving this diene unless a co-solvent (e.g., THF) is added.[1][2]

Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on experimental intent. Dark nodes indicate decision points; dashed nodes indicate recommended solvents.

Experimental Protocol: Determination of Solubility

Because cis,cis-2,7-nonadiene lacks a conjugated system, it has negligible UV absorbance above 200 nm.[1][2] Do not use HPLC-UV for solubility determination, as it will yield low sensitivity and high noise.[1][2] The authoritative method is GC-FID (Gas Chromatography - Flame Ionization Detector).[1][2]

Protocol: Saturation Shake-Flask Method (GC-FID)[1][2]

Objective: Determine the thermodynamic solubility of cis,cis-2,7-nonadiene in a target solvent (e.g., Methanol or DMSO).

Materials:

-

GC-FID equipped with a non-polar column (e.g., DB-5 or HP-5).[1][2]

-

Internal Standard: n-Decane or Dodecane (chemically similar, distinct retention time).[1][2]

-

0.22 µm PTFE Syringe Filters (Do not use Nylon; it may absorb the diene).

Step-by-Step Methodology:

-

Preparation of Super-Saturation:

-

Add cis,cis-2,7-nonadiene dropwise to 2.0 mL of the target solvent in a glass vial until a visible droplet persists (phase separation) or turbidity is observed.

-

Add an additional 10% excess of the diene to ensure saturation.[2]

-

-

Equilibration:

-

Sampling & Extraction:

-

Carefully aspirate the supernatant (avoiding the undissolved oil droplet).

-

Filter through a 0.22 µm PTFE filter into a GC vial.[2]

-

Dilution: Immediately dilute the filtrate with an inert solvent (e.g., Hexane) containing the Internal Standard (n-Decane).[2] This prevents phase separation inside the GC vial if the temperature drops.[2]

-

-

Quantification (GC-FID):

Figure 2: Workflow for the accurate determination of nonadiene solubility avoiding common detection errors.

Applications in Drug Development & Synthesis

Pheromone Synthesis

The cis,cis-2,7-nonadiene skeleton is a critical motif in the synthesis of insect pheromones, specifically for the orange wheat blossom midge (Sitodiplosis mosellana) and certain beetle species.

-

Solvent Relevance: Reactions often require strictly anhydrous conditions (THF or Diethyl Ether) to prevent isomerization of the cis double bonds to the thermodynamically more stable trans configuration.

Lipophilic Standards

In drug development, this compound serves as a "molecular ruler" for lipophilicity assays.[1] Its high LogP (3.[2]4) makes it a suitable marker for validating the non-polar range of HPLC columns or partition coefficient assays.

Safety & Handling

-

Flammability: High.[1][2] Flash point is expected to be < 40 °C. Ground all glassware and use spark-proof equipment.[1][2]

-

Aspiration Hazard: Like all low-viscosity C9 hydrocarbons, if swallowed, it can enter the airways and cause chemical pneumonitis.[1][2]

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Unconjugated dienes are susceptible to auto-oxidation over time, forming peroxides.[1][2]

References

-

National Institute of Standards and Technology (NIST). cis,cis-2,7-Nonadiene.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. cis,cis-2,7-Nonadiene Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010.[1] (General reference for hydrocarbon solubility principles).

Sources

- 1. echemi.com [echemi.com]

- 2. cis,cis-2,7-Nonadiene [webbook.nist.gov]

- 3. cis,cis-2,7-Nonadiene | C9H16 | CID 5365754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. scielo.br [scielo.br]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Benchmarking Ruthenium Catalysts via Ring-Closing Metathesis of cis,cis-2,7-Nonadiene

Executive Summary & Rationale

In the landscape of olefin metathesis, the synthesis of medium-sized rings (7- to 9-membered) from internal dienes remains a formidable synthetic challenge. While standard terminal dienes readily undergo Ring-Closing Metathesis (RCM) driven by the irreversible evolution of highly volatile ethylene gas, internal dienes like cis,cis-2,7-nonadiene present a unique kinetic and thermodynamic hurdle. This Application Note details the use of cis,cis-2,7-nonadiene as a rigorous benchmark substrate for evaluating the efficiency, stability, and turnover capacity of advanced Ruthenium-alkylidene catalysts in drug development and complex molecule synthesis.

Mechanistic Causality: The "Stress Test" of Internal Dienes

The RCM of cis,cis-2,7-nonadiene to form cycloheptene is governed by the Chauvin mechanism, proceeding via a metallacyclobutane intermediate, which is a fundamental pathway in the synthesis of complex carbocycles and heterocycles[1]. However, this specific transformation is uniquely challenging for three reasons:

-

Steric Hindrance : The internal methyl groups impede the initial [2+2] cycloaddition with the Ru-alkylidene compared to unsubstituted terminal olefins. Handling these internal dienes requires highly active, specialized catalytic approaches[2].

-

Thermodynamic Penalty of 7-Membered Rings : Cycloheptene formation is entropically less favorable than cyclopentene or cyclohexene, and it suffers from transannular (Pitzer) strain.

-

Byproduct Volatility : Unlike terminal dienes that release highly volatile ethylene, the RCM of cis,cis-2,7-nonadiene releases 2-butene (b.p. 3.7 °C). 2-Butene exhibits significant solubility in organic solvents at standard reaction temperatures. If not actively removed, it participates in competitive Cross-Metathesis (CM), stalling the reaction at a thermodynamic equilibrium rather than driving it to completion.

Figure 1: Mechanistic pathway of Ru-catalyzed RCM of cis,cis-2,7-nonadiene.

Experimental Design & Self-Validating Protocol

To ensure reproducibility and isolate catalyst performance from environmental variables, the following protocol employs rigorous air-free techniques and internal standardization.

3.1. Reagents and Materials

-

Substrate : cis,cis-2,7-nonadiene (CAS: 36901-84-5)[3], passed through a plug of activated alumina prior to use to remove trace peroxides.

-

Solvent : Anhydrous Toluene. Toluene is selected over dichloromethane (DCM) because its higher boiling point allows the reaction to be heated to 60 °C, providing the necessary thermal energy to overcome the activation barrier of 7-membered ring closure.

-

Internal Standard : n-Dodecane (inert, resolves well from substrate and product on GC).

-

Quenching Agent : Ethyl vinyl ether.

3.2. Step-by-Step Methodology

-

Solvent Preparation : Subject 50 mL of anhydrous toluene to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Causality: Ru-alkylidene catalysts are highly susceptible to oxidative decomposition, which skews kinetic data and artificially lowers turnover numbers.

-

Reaction Setup : In an argon-filled glovebox or using standard Schlenk technique, charge a flame-dried 25 mL Schlenk flask with cis,cis-2,7-nonadiene (0.1 mmol, 12.4 mg) and n-dodecane (0.05 mmol, 8.5 mg) as the internal standard.

-

Dilution : Add 10 mL of the degassed toluene to achieve a substrate concentration of 0.01 M. Causality: High dilution (≤0.01 M) is critical to favor intramolecular RCM over intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

-

Catalyst Injection : Introduce the Ruthenium catalyst (5 mol%) dissolved in 1 mL of toluene.

-

Thermal Activation & Sparging : Transfer the flask to an oil bath pre-heated to 60 °C. Maintain a gentle, dynamic sweep of Argon over the reaction surface. Causality: The dynamic argon flow sweeps the evolved 2-butene out of the solution, driving the equilibrium toward cycloheptene via Le Chatelier's principle.

-

Kinetic Sampling : At t = 1h, 2h, and 4h, withdraw 0.1 mL aliquots using a gastight syringe.

-

Quenching : Immediately inject each aliquot into a vial containing 0.5 mL of ethyl vinyl ether. Causality: Ethyl vinyl ether rapidly reacts with the active Ru-alkylidene to form a catalytically dead Fischer carbene, instantly halting the reaction and preventing post-sampling isomerization.

-

Analysis : Analyze the quenched aliquots via GC-MS to determine conversion and yield relative to the n-dodecane internal standard.

Figure 2: Standardized Schlenk-line workflow for RCM of internal dienes.

Quantitative Data Presentation

The following table summarizes the benchmark data for three generations of commercial Ruthenium catalysts using the protocol described above. The conversion metrics highlight the necessity of advanced N-heterocyclic carbene (NHC) ligands for internal diene metathesis.

| Catalyst Type | Ligand System | Conversion at 1h (%) | Conversion at 4h (%) | Yield of Cycloheptene (%) | TOF (h⁻¹) |

| Grubbs 1st Generation | Bis-phosphine | 5 | 12 | 8 | 2.4 |

| Grubbs 2nd Generation | NHC / Phosphine | 45 | 82 | 78 | 16.4 |

| Hoveyda-Grubbs 2nd Gen | NHC / Styrenyl Ether | 68 | >98 | 95 | 19.6 |

Note: Turnover Frequency (TOF) is calculated based on the 4-hour conversion mark. Yields are GC-yields calibrated against the n-dodecane internal standard.

Conclusion

cis,cis-2,7-nonadiene serves as an uncompromising benchmark for RCM catalyst evaluation. Its internal double bonds and the thermodynamic strain of the resulting 7-membered ring expose the kinetic limitations of early-generation catalysts. By adhering to the rigorous degassing, dilution, and dynamic sparging protocols outlined in this note, researchers can accurately quantify the performance of novel metathesis catalysts in demanding synthetic environments.

References

-

Deiters, A., & Martin, S. F. (2004). "Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis". Chemical Reviews, 104(5), 2199-2238. URL: [Link]

-

Park, S., Adamson, N. J., & Malcolmson, S. J. (2019). "Bronsted acid and Pd-PHOX dual-catalysed enantioselective addition of activated C-pronucleophiles to internal dienes". Chemical Science, 10, 5176-5182. URL: [Link]

-

National Institute of Standards and Technology (NIST). "cis,cis-2,7-Nonadiene". NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Application Note: Ring-Closing Metathesis of cis,cis-2,7-Nonadiene using Grubbs Catalyst

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the ring-closing metathesis (RCM) of an internal diene (cis,cis-2,7-nonadiene) to cyclopentene, utilizing Second-Generation Grubbs Catalyst (GII).

Mechanistic Rationale & Substrate Dynamics

The ring-closing metathesis (RCM) of dienes is governed by the well-established metal-carbene mechanism first proposed by Hérisson and Chauvin . In this catalytic cycle, a transition-metal alkylidene undergoes a [2+2] cycloaddition with an olefin to form a metallacyclobutane intermediate, which subsequently undergoes cycloreversion to yield a new olefin and a new metal-alkylidene.

cis,cis-2,7-Nonadiene serves as an exceptional model substrate and rigorous benchmark for RCM methodologies for three distinct reasons:

-

Internal Olefin Challenge: Unlike terminal dienes (e.g., 1,7-octadiene), internal dienes are sterically and electronically less reactive. Successful metathesis requires a highly active catalyst.

-

Thermodynamic Favorability: The reaction forms a low-strain, five-membered ring (cyclopentene). The enthalpic stability of the cyclopentene ring heavily favors cyclization.

-

Equilibrium Driving Force: The byproduct of this specific RCM is 2-butene. With a boiling point of ~1–4 °C, 2-butene is highly volatile at room temperature. Its continuous removal from the reaction matrix via inert gas sparging shifts the equilibrium entirely to the right (Le Chatelier's Principle).

Catalyst Selection Logic

The advent of the Second-Generation Grubbs Catalyst (GII), featuring a strongly σ-donating N-heterocyclic carbene (NHC) ligand, revolutionized the metathesis of sterically hindered and internal olefins . While First-Generation Grubbs Catalyst (GI) is sufficient for terminal dienes, it exhibits poor initiation rates and low turnover numbers (TON) for internal dienes like cis,cis-2,7-nonadiene. GII stabilizes the active ruthenium species, preventing premature decomposition and accelerating the metathesis of internal olefins .

Logical decision tree for selecting the appropriate Grubbs catalyst based on diene substitution.

Experimental Design & Causality

To ensure reproducibility and high yield, every parameter in this protocol is engineered with strict chemical causality:

-

Solvent Selection (Anhydrous Toluene vs. DCM): While dichloromethane (DCM, bp 39.6 °C) is the standard solvent for RCM, its boiling point is nearly identical to the target product, cyclopentene (bp 44 °C). This makes preparative isolation via distillation impossible. Therefore, anhydrous toluene (bp 110 °C) is selected. The massive boiling point differential allows for effortless fractional distillation of the cyclopentene product.

-

High Dilution (0.05 M): RCM is an intramolecular reaction, whereas Acyclic Diene Metathesis (ADMET) polymerization is intermolecular. Operating at a high dilution (0.05 M) kinetically favors the unimolecular ring-closure over bimolecular oligomerization.

-

Argon Sparging: Bubbling argon through the reaction mixture physically strips the 2-butene gas from the solvent, preventing reverse metathesis and driving the reaction to >98% conversion.

-

Quenching Mechanism: The reaction is quenched using an excess of ethyl vinyl ether. This electron-rich enol ether reacts rapidly with the active Ru-alkylidene to form a stable, metathesis-inactive Fischer carbene, locking the product ratio and preventing isomerization during downstream workup.

Quantitative Data Summary

Table 1: Catalyst Comparison & Expected Parameters for RCM of cis,cis-2,7-nonadiene[0.05 M in Toluene, 25 °C]

| Catalyst | Loading (mol%) | Initiation Rate | Time to >95% Conversion | Primary Byproduct | Yield (Cyclopentene) |

| Grubbs 1st Gen (GI) | 5.0 | Slow | > 12 hours | 2-Butene (gas) | 65 - 75% |

| Grubbs 2nd Gen (GII) | 1.0 | Fast | 1 - 2 hours | 2-Butene (gas) | > 90% |

Step-by-Step Protocol: Preparative RCM of cis,cis-2,7-nonadiene

Experimental workflow for the preparative Ring-Closing Metathesis of cis,cis-2,7-nonadiene.

Materials Required

-

cis,cis-2,7-nonadiene (Substrate, >98% purity)

-

Grubbs Catalyst, 2nd Generation (GII)

-

Anhydrous Toluene (Deoxygenated via freeze-pump-thaw or solvent purification system)

-

Mesitylene (Internal Standard for validation)

-

Ethyl Vinyl Ether (Quenching agent)

Procedure & Self-Validating System

Step 1: System Preparation & Substrate Loading

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet (sparging tube), and a highly efficient reflux condenser (chilled to 5 °C to prevent cyclopentene escape).

-

Under a positive argon flow, add 200 mL of anhydrous, deoxygenated toluene.

-

Inject 1.24 g (10.0 mmol) of cis,cis-2,7-nonadiene and 60.1 mg (0.5 mmol, 5 mol%) of mesitylene (Internal Standard).

-

Causality Note: The mesitylene acts as an inert internal standard. Because its concentration remains absolutely constant, it allows the operator to validate the mass balance of the reaction in real-time.

Step 2: Catalyst Initiation & Reaction

-

Briefly pause the argon sparge and quickly add 85.0 mg (0.1 mmol, 1.0 mol%) of Grubbs II catalyst as a solid. The solution will immediately turn a deep burgundy/brown.

-

Resume a gentle argon sparge directly into the liquid phase. Maintain the reaction at 25 °C.

-

Causality Note: The argon bubbles provide the physical nucleation sites required to strip the generated 2-butene out of the toluene solution, ensuring the reaction is strictly unidirectional.

Step 3: Self-Validating Analytical Tracking

-

At

minutes, withdraw a 50 µL aliquot using a micro-syringe. -

Immediately inject the aliquot into a GC vial containing 1 mL of DCM and 50 µL of ethyl vinyl ether to instantly halt the catalytic cycle.

-

Analyze via GC-FID.

-

Validation Metric: The system validates itself if the peak area ratio of cis,cis-2,7-nonadiene to mesitylene strictly decays following first-order kinetics, while the cyclopentene peak proportionally rises. If the combined molar mass balance of (Substrate + Product) drops below 95% relative to the standard, it indicates undesired ADMET oligomerization. If this occurs, immediately dilute the reaction with an additional 100 mL of toluene.

Step 4: Quenching & Isolation

-

Once GC-FID confirms >98% conversion (typically 1–2 hours), add 2.0 mL of ethyl vinyl ether directly to the bulk reaction flask. Stir for 15 minutes. The color will shift from burgundy to a lighter, yellowish-brown as the Fischer carbene forms.

-

Equip the flask with a fractional distillation apparatus (e.g., a Vigreux column).

-

Carefully distill the mixture. Collect the fraction boiling between 43 °C and 46 °C.

-

Result: The isolated fraction is highly pure cyclopentene. The heavy ruthenium residues and toluene remain in the distillation pot.

References

-

Hérisson, J. L., & Chauvin, Y. (1971). Sur le mécanisme de la réaction de dismutation des oléfines. Makromolekulare Chemie, 141(1), 161-176. URL:[Link]

-

Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. URL:[Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. URL:[Link]

Application Note: The Role and Utility of cis,cis-2,7-Nonadiene in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Techniques: Ring-Opening Metathesis Polymerization (ROMP), Acyclic Diene Metathesis (ADMET)

Executive Summary

In the landscape of precision polymer synthesis, cis,cis-2,7-nonadiene is far more than a simple chemical intermediate. Historically, it is the cornerstone molecule that provided the definitive proof for the metal-carbene mechanism of olefin metathesis [1]. In contemporary polymer chemistry and drug-delivery polymer design, cis,cis-2,7-nonadiene serves two critical, field-proven functions:

-

Chain Transfer Agent (CTA) in ROMP: It provides absolute control over polymer molecular weight and polydispersity, a critical requirement for polymers used in biomedical applications and pharmacokinetics[2].

-

Monomer/Cross-linker in ADMET: It enables the synthesis of strictly linear unsaturated polyalkenamers while circumventing the catalyst degradation issues commonly associated with terminal dienes.

This guide provides a comprehensive mechanistic overview, self-validating experimental protocols, and the causality behind utilizing cis,cis-2,7-nonadiene in advanced synthetic workflows.

Mechanistic Grounding: The Chauvin Proof

To understand the utility of cis,cis-2,7-nonadiene, one must understand its origin in metathesis theory. Before 1971, olefin metathesis was believed to occur via a pairwise mechanism (two olefins forming a cyclobutane transition state). Yves Chauvin disproved this by performing a cross-metathesis between cyclopentene and 2-pentene [3].

The Causality of the 1:2:1 Ratio:

If the metal-carbene mechanism holds true, the catalyst cleaves 2-pentene into a metal-ethylidene (

-

Two ethylidene ends

cis,cis-2,7-nonadiene (25%) -

One ethylidene + One propylidene

2,7-decadiene (50%) -

Two propylidene ends

3,8-undecadiene (25%)

The experimental observation of this exact 1:2:1 ratio definitively proved the non-pairwise, propagating carbene mechanism [1], laying the foundation for modern ROMP and ADMET.

Figure 1: The metal-carbene mechanism (Chauvin) demonstrating the formation of cis,cis-2,7-nonadiene.

Application 1: Molecular Weight Regulation in ROMP

The "Why": Causality Behind CTA Selection

In living ROMP, cyclic olefins polymerize continuously, often yielding ultra-high molecular weight (UHMW) polymers that are highly viscous and insoluble. To tailor polymers for specific applications (e.g., PEG-analogues for drug conjugation), a Chain Transfer Agent (CTA) is required [2].

cis,cis-2,7-nonadiene is an exceptional CTA because it is a symmetric, internal diene. When the propagating metal-carbene encounters the internal double bond of the CTA, it undergoes cross-metathesis. This event terminates the growing polymer chain with a stable alkene end-group and transfers the active metal center to a new alkylidene fragment, initiating a new chain.

Experimental Protocol: ROMP of Cyclopentene with cis,cis-2,7-nonadiene

Self-Validating System: The reaction is quenched with Ethyl Vinyl Ether (EVE). EVE reacts irreversibly with the Ruthenium carbene to form a stable Fischer carbene, visually indicated by a color shift from deep purple/brown to yellow. If the color does not shift, the quench has failed, and secondary metathesis (chain degradation) may occur.

Materials:

-

Cyclopentene (Monomer, freshly distilled over

) -

cis,cis-2,7-nonadiene (CTA, degassed via freeze-pump-thaw)

-

Grubbs 2nd Generation Catalyst (G2)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Vinyl Ether (EVE)

Step-by-Step Workflow:

-

Preparation: In a nitrogen-filled glovebox, prepare a 1.0 M solution of cyclopentene in anhydrous DCM.

-

CTA Addition: Add cis,cis-2,7-nonadiene to the monomer solution. The ratio of [Monomer]/[CTA] dictates the target theoretical molecular weight (

). -

Initiation: Rapidly inject a stock solution of G2 catalyst ([Monomer]/[Catalyst] = 500:1) under vigorous stirring at room temperature.

-

Propagation: Allow the reaction to proceed for 60 minutes. The viscosity of the solution will increase, plateauing as the CTA establishes thermodynamic equilibrium with the polymer chains.

-

Termination: Inject an excess of EVE (50 equivalents relative to the catalyst). Stir for 30 minutes until the solution turns pale yellow.

-

Isolation: Precipitate the polymer by dropwise addition of the reaction mixture into vigorously stirred cold methanol. Filter and dry under vacuum at 40°C to constant weight.

Quantitative Data: Effect of CTA Concentration

Table 1: Representative data demonstrating molecular weight control using cis,cis-2,7-nonadiene in ROMP.

| [Monomer] / [CTA] Ratio | Polydispersity Index (Đ) | Yield (%) | ||

| No CTA (Control) | N/A | > 450.0 | 2.15 | 98 |

| 500 : 1 | 34.0 | 36.5 | 1.42 | 95 |

| 200 : 1 | 13.6 | 14.2 | 1.35 | 96 |

| 50 : 1 | 3.4 | 3.8 | 1.28 | 92 |

Application 2: ADMET Polymerization

The "Why": Overcoming Catalyst Degradation

Standard ADMET utilizes terminal dienes (e.g., 1,9-decadiene), which release ethylene gas as the condensation byproduct. However, the resulting ruthenium-methylidene (

By utilizing an internal diene like cis,cis-2,7-nonadiene, the reaction releases 2-butene instead of ethylene. This forms a ruthenium-ethylidene (

Experimental Protocol: ADMET of cis,cis-2,7-nonadiene

Self-Validating System: ADMET is a step-growth polymerization; high molecular weights are only achieved at >99% conversion. The cessation of bubbling (2-butene evolution) under dynamic vacuum is the primary visual indicator that the reaction has reached maximum conversion.

Step-by-Step Workflow:

-

Monomer Purification: Pass cis,cis-2,7-nonadiene through a plug of basic alumina to remove peroxides, followed by rigorous degassing.

-

Bulk Polymerization Setup: Transfer the neat monomer to a Schlenk flask equipped with a magnetic stir bar. No solvent is used to maximize monomer concentration.

-

Catalyst Addition: Add Schrock's Molybdenum catalyst or Grubbs 1st Gen catalyst (1 mol%) under an argon atmosphere.

-

Vacuum Application: Gradually apply a dynamic vacuum (down to

mbar). The reaction will immediately bubble vigorously as 2-butene is generated. -

Thermal Curing: Slowly raise the temperature to 45°C to maintain mobility as the viscosity of the polyalkenamer increases.

-

Termination: Once bubbling ceases (typically 24-48 hours) and the mixture forms a thick, immobile plug, break the vacuum with argon, dissolve in toluene, and quench with EVE.

Figure 2: ADMET polymerization workflow of cis,cis-2,7-nonadiene driven by 2-butene removal.

References

-

Hérisson, J.-L., & Chauvin, Y. (1971). Catalysis of olefin transformations by tungsten complexes. II. Telomerization of cyclic olefins in the presence of acyclic olefins. Makromolekulare Chemie, 141(1), 161-176. URL:[Link]

- Chemische Werke Huels AG. (1974). Polyalkenamers and process for the preparation thereof. US Patent 3836593A.

-

Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Kluwer Academic Publishers. URL:[Link]

experimental protocol for the cyclization of cis,cis-2,7-nonadiene

Executive Summary & Scientific Rationale

The cyclization of 1,6-dienes is a cornerstone transformation in the synthesis of cyclopentanoid natural products and pharmaceutical intermediates. While various methods exist (e.g., radical cyclization, ring-closing metathesis), the zirconocene-mediated oxidative coupling (Negishi cyclization) stands out for its exceptional stereocontrol and the versatility of the resulting organometallic intermediate.

This protocol details the stereoselective cyclization of cis,cis-2,7-nonadiene to cis-1,2-dimethylcyclopentane using the Negishi reagent (

Key Mechanistic Insight: The reaction proceeds via the formation of a zirconacyclopentane intermediate. The high stereoselectivity arises from the "envelope-like" transition state where the methyl substituents on the Z-olefins adopt pseudo-equatorial positions to minimize steric repulsion, kinetically favoring the formation of the cis-fused metallacycle.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical zirconacyclopentane intermediate which can be derivatized into various functional groups (hydrocarbons, ketones, or diols).

Figure 1: Mechanistic pathway of the Zirconocene-mediated cyclization. The Z,Z-geometry of the substrate dictates the cis-stereochemistry of the product via a highly ordered transition state.

Experimental Protocol

Reagents and Materials[1][2][3][4]

-

Substrate: cis,cis-2,7-Nonadiene (>95% purity).

-

Catalyst Precursor: Bis(cyclopentadienyl)zirconium(IV) dichloride (

), 99%. -

Reductant:

-Butyllithium ( -

Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/benzophenone immediately prior to use.

-

Quench: Hydrochloric acid (10% HCl) or Methanol/NaHCO3.

-

Atmosphere: High-purity Argon or Nitrogen (O2 < 5 ppm).

Safety & Handling (Critical)

-

n-Butyllithium is pyrophoric. All transfers must be performed using cannula techniques or gas-tight syringes under positive inert gas pressure.

-

Cp2ZrBu2 (Negishi reagent) is thermally unstable and must be generated and used at low temperatures (-78°C).

Step-by-Step Methodology

Step 1: Generation of the Negishi Reagent (

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with Argon (repeat 3x).

-

Charge the flask with